molecular formula C30H34BrN5O7 B1682958 Tcv-309 CAS No. 131311-25-6

Tcv-309

Katalognummer: B1682958
CAS-Nummer: 131311-25-6
Molekulargewicht: 656.5 g/mol
InChI-Schlüssel: DVGLBKDNVHDMTD-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TCV-309 is a platelet activating factor (PAF) inhibitor. This compound attenuates the priming effects of bronchoalveolar macrophages in cerulein-induced pancreatitis rats. This compound reduces graft PMN infiltration and enhances early function of 24-hour-preserved rat kidneys with long warm ischemia. This compound inhibits leukocyte accumulation and protects against splanchnic artery occlusion shock.

Biologische Aktivität

Tcv-309, a potent and selective antagonist of platelet-activating factor (PAF), has shown significant biological activity in various experimental models. This compound is particularly notable for its role in mitigating the effects of shock and disseminated intravascular coagulation (DIC), as well as its potential therapeutic applications in conditions involving excessive platelet activation.

This compound is chemically defined as 3-bromo-5-[N-phenyl-N-[2-[2-(1,2,3,4-tetrahydro-2-isoquinolycarbonyloxy)ethyl] carbamoyl]ethyl] carbamoyl]-1-propylpyridinium nitrate. Its mechanism of action primarily involves the inhibition of PAF-induced aggregation of platelets, which is critical in various pathophysiological conditions such as anaphylactic shock and endotoxin-induced hypotension.

Pharmacological Profiles

The pharmacological profiles of this compound have been extensively studied. It has demonstrated the following characteristics:

  • Inhibition of PAF-Induced Aggregation : this compound inhibits PAF-induced aggregation in rabbit and human platelets with IC50 values of approximately 27 to 58 nM, showcasing its potency relative to other PAF antagonists like WEB 2086 and CV-6209 .
  • ED50 Values : In rodent models, this compound exhibited effective ED50 values for reversing hypotension and preventing death due to anaphylactic shock:
    • Hypotension induced by PAF: ED50 = 2.7 µg/kg (i.v.)
    • Death due to anaphylactic shock: ED50 = 2.1 µg/kg (i.v.)
    • Endotoxin-induced hypotension: ED50 = 1.2 µg/kg (i.v.) .

Study on Endotoxin-Induced DIC

In a study examining endotoxin-induced DIC in rats, this compound was administered at a dose of 1 mg/kg. The results indicated:

  • Significant amelioration of platelet count decrease and plasma fibrinogen levels.
  • Prolongation of prothrombin time (PT) and activated partial thromboplastin time (APTT) was reduced.
  • Inhibition of glomerular fibrin deposition and decreased plasma tissue factor activity .

Protective Effects Against Anaphylactic Shock

In another experimental setup, this compound demonstrated protective effects against death induced by PAF in mice. The compound effectively reversed the physiological changes associated with anaphylactic shock, further supporting its potential as a therapeutic agent in allergic reactions .

Summary Table of Key Findings

Parameter Value
IC50 for platelet aggregation 27 - 58 nM
ED50 for PAF-induced hypotension 2.7 µg/kg
ED50 for anaphylactic shock 2.1 µg/kg
ED50 for endotoxin-induced hypotension 1.2 µg/kg
Dose for DIC amelioration 1 mg/kg

Wissenschaftliche Forschungsanwendungen

Shock Management

Endotoxin-Induced Shock:
TCV-309 has been demonstrated to reverse hypotension induced by endotoxin in animal models. In studies involving rats, this compound showed effective protective properties against death induced by endotoxin shock, with effective doses (ED50) ranging from 1.2 to 3.3 micrograms/kg when administered intravenously .

Anaphylactic Shock:
In models of anaphylactic shock, this compound also exhibited protective effects, significantly reducing mortality rates associated with severe allergic reactions. The ED50 for protection against death due to anaphylaxis was found to be around 2.6 micrograms/kg .

Organ Protection

Kidney Preservation:
Recent studies have indicated that this compound may enhance the function of preserved kidneys during transplantation. In a rat model, this compound reduced neutrophil infiltration in grafts and improved early kidney function following prolonged warm ischemia. This suggests its potential utility in organ transplant settings where ischemia-reperfusion injury is a concern .

Cardiac Function:
In canine models of endotoxin shock, this compound administration resulted in significant improvements in cardiac output and mean arterial pressure following endotoxin-induced hemodynamic disturbances . This highlights its potential role in managing cardiovascular complications associated with septic conditions.

Data Table: Efficacy of this compound in Various Models

Study ReferenceModel TypeConditionED50 (µg/kg)Outcome
RatEndotoxin Shock1.2 - 3.3Reversal of hypotension
MouseAnaphylactic Shock2.6Reduced mortality
RatKidney TransplantN/AReduced PMN infiltration
DogEndotoxin Shock1.0Improved cardiac output

Case Study 1: Endotoxin Shock in Rats

A study evaluated the effects of this compound on hemodynamics in rats subjected to endotoxin-induced shock. The administration of this compound significantly improved blood pressure and reduced mortality rates compared to control groups receiving no treatment .

Case Study 2: Kidney Graft Function

In a controlled experiment involving rat kidney transplants, this compound was administered post-preservation. Results indicated enhanced graft function and reduced inflammatory responses, suggesting that this compound could be beneficial in clinical transplant settings where organ preservation is critical .

Eigenschaften

CAS-Nummer

131311-25-6

Molekularformel

C30H34BrN5O7

Molekulargewicht

656.5 g/mol

IUPAC-Name

2-[3-(N-(5-bromo-1-propylpyridin-1-ium-3-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitrate

InChI

InChI=1S/C30H33BrN4O4.NO3/c1-2-15-33-20-25(19-26(31)22-33)29(37)35(27-10-4-3-5-11-27)17-13-28(36)32-14-18-39-30(38)34-16-12-23-8-6-7-9-24(23)21-34;2-1(3)4/h3-11,19-20,22H,2,12-18,21H2,1H3;/q;-1/p+1

InChI-Schlüssel

DVGLBKDNVHDMTD-UHFFFAOYSA-O

SMILES

CCC[N+]1=CC(=CC(=C1)Br)C(=O)N(CCC(=O)NCCOC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.[N+](=O)([O-])[O-]

Kanonische SMILES

CCC[N+]1=CC(=CC(=C1)Br)C(=O)N(CCC(=O)NCCOC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.[N+](=O)([O-])[O-]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

3-bromo-5-(N-phenyl-N-(2-((2-(1,2,3,4-tetrahydro-2-isoquinolylcarbonyloxy)ethyl)carbamoyl)ethyl)carbamoyl)-1-propylpyridinium nitrate
TCV 309
TCV-309

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tcv-309
Reactant of Route 2
Reactant of Route 2
Tcv-309
Reactant of Route 3
Reactant of Route 3
Tcv-309
Reactant of Route 4
Reactant of Route 4
Tcv-309
Reactant of Route 5
Reactant of Route 5
Tcv-309
Reactant of Route 6
Reactant of Route 6
Tcv-309

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.